

# CAS number 176548-72-4 properties and literature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Fluoro-5-methoxybenzoic acid

Cat. No.: B070980

[Get Quote](#)

## In-Depth Technical Guide: Lapatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, mechanism of action, and relevant literature pertaining to Lapatinib, a potent tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

## Chemical and Physical Properties

Lapatinib is an orally active, small-molecule dual inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).<sup>[1][2]</sup> It is typically administered as lapatinib ditosylate, a salt form that enhances its stability.<sup>[2]</sup>

Table 1: Physicochemical and Identification Properties of Lapatinib

| Property          | Value                                                                                                                 |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |
| CAS Number        | 231277-92-2 (Lapatinib base)                                                                                          |
| Molecular Formula | C <sub>29</sub> H <sub>26</sub> ClFN <sub>4</sub> O <sub>4</sub> S                                                    |
| Molecular Weight  | 581.06 g/mol                                                                                                          |
| Appearance        | White to off-white powder                                                                                             |
| Melting Point     | 250-256°C (as ditosylate salt) <sup>[3]</sup>                                                                         |
| Solubility        | Soluble in organic solvents such as dimethylformamide                                                                 |

## Mechanism of Action and Signaling Pathway

Lapatinib functions by competitively and reversibly binding to the intracellular ATP-binding site of the EGFR and HER2 kinase domains.<sup>[1][2]</sup> This inhibition prevents the autophosphorylation and subsequent activation of these receptors, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival. The primary pathways affected are the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.<sup>[4]</sup>

The diagram below illustrates the mechanism of action of Lapatinib in inhibiting EGFR and HER2 signaling.



[Click to download full resolution via product page](#)

Caption: Lapatinib's inhibition of EGFR/HER2 signaling pathways.

## Synthesis Overview

The synthesis of Lapatinib is a multi-step process. While various synthetic routes have been developed, a common approach involves the coupling of a substituted aniline with a quinazoline intermediate, followed by the introduction of the furan side chain. An alternative and more environmentally friendly synthesis has also been described, highlighting a 5-step, 3-pot sequence that is primarily conducted in recyclable water.<sup>[5]</sup>

The following diagram outlines a generalized synthetic workflow for Lapatinib.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of Lapatinib.

## Experimental Protocols

### In Vitro Kinase Assay

Objective: To determine the inhibitory activity of Lapatinib against EGFR and HER2 tyrosine kinases.

Methodology:

- Recombinant human EGFR and HER2 kinase domains are expressed and purified.
- A kinase reaction buffer is prepared containing ATP and a suitable peptide substrate.
- Lapatinib is serially diluted to various concentrations.
- The kinase, substrate, and Lapatinib (or vehicle control) are incubated together.
- The kinase reaction is initiated by the addition of ATP.
- After a defined incubation period, the reaction is stopped.
- The level of substrate phosphorylation is quantified using methods such as ELISA, radiometric assays ( $^{32}\text{P}$ -ATP), or fluorescence-based assays.
- $\text{IC}_{50}$  values are calculated by plotting the percentage of inhibition against the logarithm of Lapatinib concentration.

### Cell Proliferation Assay

Objective: To assess the effect of Lapatinib on the proliferation of cancer cell lines overexpressing EGFR and/or HER2.

Methodology:

- Cancer cell lines (e.g., BT474, SKBr3) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with various concentrations of Lapatinib or a vehicle control.

- The plates are incubated for a period of 3 to 5 days.
- Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
- The absorbance or fluorescence is read using a plate reader.
- The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
- $IC_{50}$  (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

## Biological Activity and Clinical Use

Lapatinib is indicated for the treatment of patients with advanced or metastatic breast cancer whose tumors overexpress HER2.<sup>[1]</sup> It is often used in combination with other chemotherapeutic agents like capecitabine or with an aromatase inhibitor.<sup>[4]</sup>

Table 2: Selected In Vitro Activity of Lapatinib

| Cell Line                   | Target | $IC_{50}$ (nM) |
|-----------------------------|--------|----------------|
| BT474 (Breast Cancer)       | HER2   | ~10            |
| SKBr3 (Breast Cancer)       | HER2   | ~15            |
| A431 (Epidermoid Carcinoma) | EGFR   | ~20            |

Note:  $IC_{50}$  values can vary depending on the specific assay conditions and cell lines used.

## Conclusion

Lapatinib remains a significant therapeutic agent in the management of HER2-positive breast cancer. Its dual inhibitory mechanism against both EGFR and HER2 provides a valuable treatment option. Ongoing research continues to explore its potential in other solid tumors and in combination with novel therapeutic agents. This guide provides foundational technical information to support further research and development in this area.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2468745B1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
- 4. ossila.com [ossila.com]
- 5. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [CAS number 176548-72-4 properties and literature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070980#cas-number-176548-72-4-properties-and-literature\]](https://www.benchchem.com/product/b070980#cas-number-176548-72-4-properties-and-literature)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)